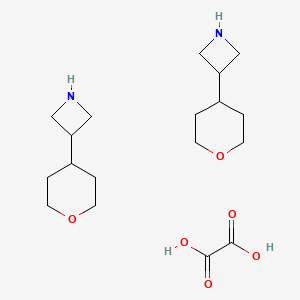
3-(Tetrahydro-2H-pyran-4-yl)azetidine hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxan-4-yl)azetidine hemioxalate is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an oxane (tetrahydropyran) ring. The hemioxalate part of the compound indicates the presence of an oxalate group, which is a dicarboxylate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(oxan-4-yl)azetidine hemioxalate, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via intramolecular amination of organoboronates, providing azetidines through a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of 3-(oxan-4-yl)azetidine hemioxalate typically involves bulk custom synthesis and procurement . The process may include the use of advanced techniques such as microwave irradiation and electrocatalytic intramolecular hydroamination to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxan-4-yl)azetidine hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted azetidines.
Aplicaciones Científicas De Investigación
3-(Oxan-4-yl)azetidine hemioxalate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(oxan-4-yl)azetidine hemioxalate involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry . The oxane ring adds to its stability and reactivity, enabling it to interact with different biological targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles that share some reactivity characteristics with azetidines.
Piperidines: Six-membered nitrogen-containing heterocycles with applications in drug discovery and materials science.
Uniqueness
3-(Oxan-4-yl)azetidine hemioxalate stands out due to its combination of an azetidine ring and an oxane ring, providing unique reactivity and stability. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C18H32N2O6 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
oxalic acid;3-(oxan-4-yl)azetidine |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-3-10-4-2-7(1)8-5-9-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6) |
Clave InChI |
LHISBAZPDFIMKH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2CNC2.C1COCCC1C2CNC2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)

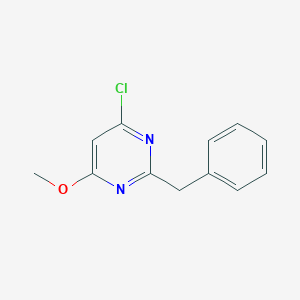
![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14030726.png)

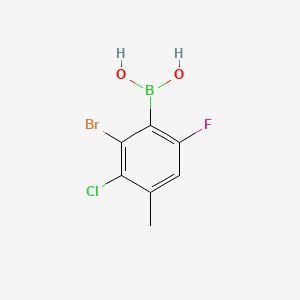
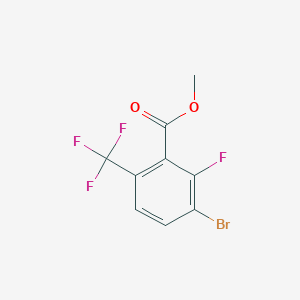
![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)

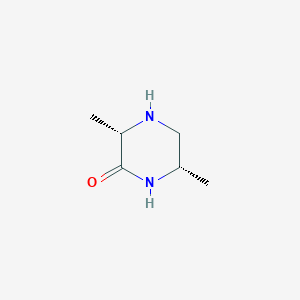


![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)

